molecular formula C22H26O2 B1624203 5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one CAS No. 66737-86-8

5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one

Cat. No. B1624203
Key on ui cas rn: 66737-86-8
M. Wt: 322.4 g/mol
InChI Key: UTPKNSJKAVUAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05607624

Procedure details

73.3 g (0.55 mol) of ground aluminium trichloride are added over 25 minutes to a solution of 131.2 g (0.50 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example 1a) in 250 ml (2.82 mol) of benzene and the reaction mixture is heated for 1.5 hours to reflux temperature and then refluxed for 1.5 hours. The reaction mixture is cooled to room temperature and then, cautiously with cooling, 200 ml of water are added, followed by the addition of concentrated hydrochloric acid until a homogeneous two-phase mixture forms. The organic phase is separated, washed with water, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallisation of the residue from ethanol yields 97.8 g (64%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one, m.p. 116°-119° C. (compound (108), Table 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5]([C:9]1[CH:10]=[C:11]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:12]2[O:16][C:15](=[O:17])[CH:14](O)[C:13]=2[CH:19]=1)([CH3:8])([CH3:7])[CH3:6].[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.Cl>O>[C:5]([C:9]1[CH:10]=[C:11]([C:20]([CH3:22])([CH3:23])[CH3:21])[C:12]2[O:16][C:15](=[O:17])[CH:14]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:13]=2[CH:19]=1)([CH3:6])([CH3:8])[CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
131.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cautiously with cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC=CC=C2)C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 97.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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